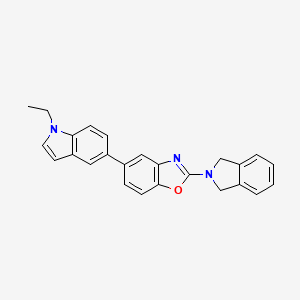
Benzoxazole derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole derivative 1 is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole moiety. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications. Benzoxazole derivatives are prominent due to their ability to interact with various biological targets, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole derivatives can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. For example, the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60°C for 15-25 minutes using TiO2-ZrO2 as a catalyst yields 2-aryl benzoxazole derivatives with an 83-93% yield .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of efficient one-pot synthesis methods. For instance, a mixture of 2-amino phenol, benzaldehyde, and zinc triflate in ethanol can be refluxed for 5 hours to produce benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Benzoxazole derivatives can be synthesized through the oxidation of aldehydes using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups.
Major Products: The major products formed from these reactions include substituted benzoxazole derivatives with various functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
Benzoxazole derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives inhibit the activity of enzymes like SIRT1, leading to apoptosis in cancer cells. The planar structure of benzoxazole allows it to form π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors .
Comparison with Similar Compounds
- Benzimidazole
- Benzothiazole
- Benzisoxazole
Comparison: Benzoxazole derivatives are unique due to their ability to interact with a wide range of biological targets and their diverse biological activities. Compared to benzimidazole and benzothiazole derivatives, benzoxazole derivatives often exhibit higher potency and selectivity in their biological activities. Benzisoxazole derivatives share some similarities with benzoxazole derivatives but differ in their specific applications and target interactions .
Properties
Molecular Formula |
C25H21N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-5-(1-ethylindol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H21N3O/c1-2-27-12-11-19-13-17(7-9-23(19)27)18-8-10-24-22(14-18)26-25(29-24)28-15-20-5-3-4-6-21(20)16-28/h3-14H,2,15-16H2,1H3 |
InChI Key |
JRHOETSWOCHDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C3=CC4=C(C=C3)OC(=N4)N5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


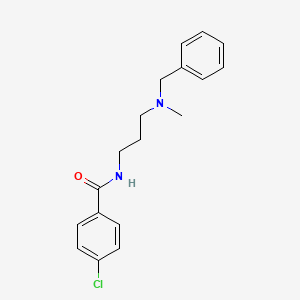
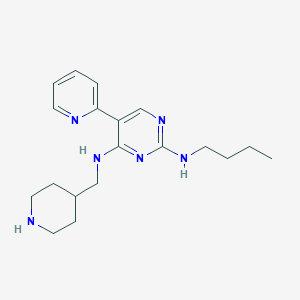
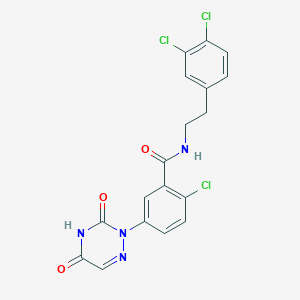
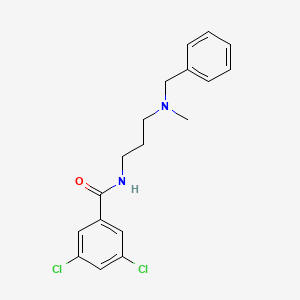

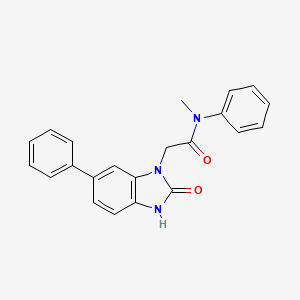
![N-(3-Chloro-4-fluoro-phenyl)-2-{2,6-dichloro-3-[(2,2-dimethyl-propionylamino)-methyl]-phenylamino}-6-(2-fluoroethoxy)-1-methyl-1H-benzimidazole-5-carboxylic acid amide](/img/structure/B10833090.png)
![Benzo[d]oxazol-2(3H)-one derivative 2](/img/structure/B10833094.png)
![Benzo[d]oxazol-2(3H)-one derivative 3](/img/structure/B10833095.png)

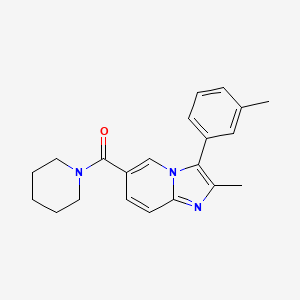
![N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide](/img/structure/B10833101.png)
![(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833104.png)

